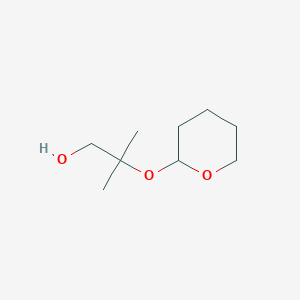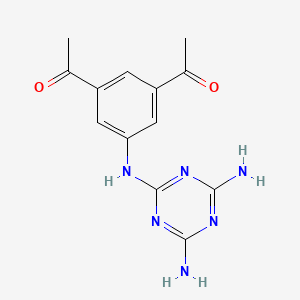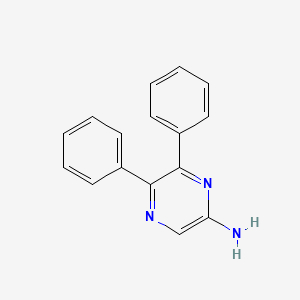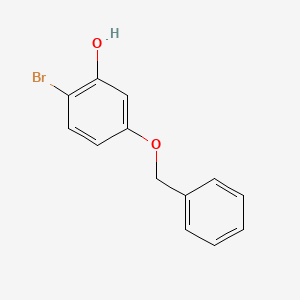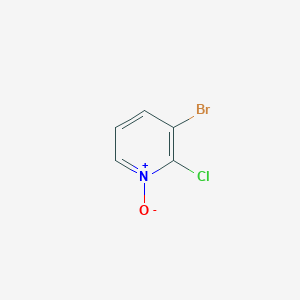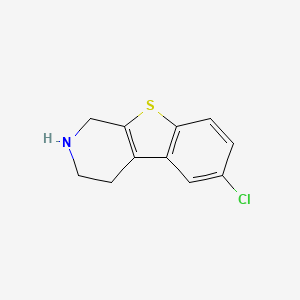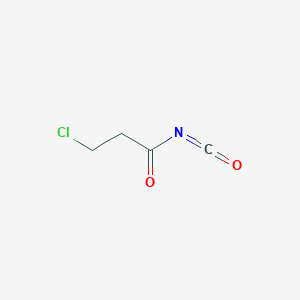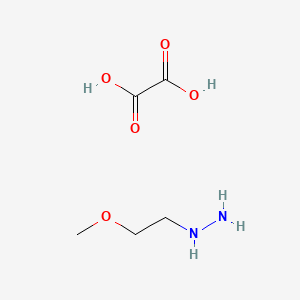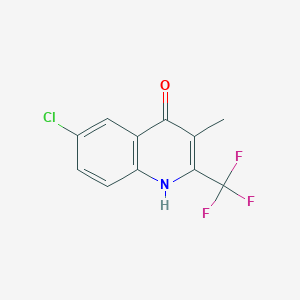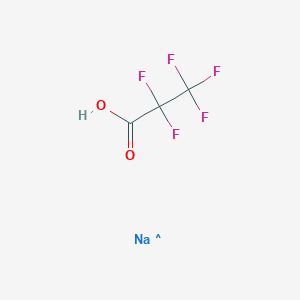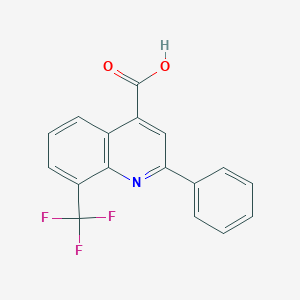
2-Phenyl-8-(trifluoromethyl)quinoline-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Phenyl-8-(trifluoromethyl)quinoline-4-carboxylic acid is a synthetic organic compound that belongs to the class of quinoline derivatives It is characterized by the presence of a phenyl group and a trifluoromethyl group attached to the quinoline ring system
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-8-(trifluoromethyl)quinoline-4-carboxylic acid typically involves the reaction of an alkali metal 2-aminophenylglyoxylate with 1,1,1-trifluoroacetone in the presence of a weak acid and a metal salt of a weak acid . The reaction conditions are carefully controlled to ensure high yields and purity of the final product. The process begins with the hydrolysis of isatin or a substituted isatin in the presence of an alkali metal hydroxide to produce the alkali metal 2-aminophenylglyoxylate, which is then reacted with 1,1,1-trifluoroacetone without isolation from the reaction medium .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and minimize production costs. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency in large-scale production.
化学反应分析
Types of Reactions: 2-Phenyl-8-(trifluoromethyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to its hydrogenated forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring, leading to a variety of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups attached to the quinoline ring, enhancing their chemical and biological properties.
科学研究应用
2-Phenyl-8-(trifluoromethyl)quinoline-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 2-Phenyl-8-(trifluoromethyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
相似化合物的比较
2-Phenylquinoline: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
8-Trifluoromethylquinoline: Lacks the phenyl group, affecting its reactivity and applications.
2-Phenyl-4-trifluoromethylquinoline: Similar structure but with the trifluoromethyl group at a different position, leading to variations in its properties.
Uniqueness: 2-Phenyl-8-(trifluoromethyl)quinoline-4-carboxylic acid is unique due to the presence of both the phenyl and trifluoromethyl groups on the quinoline ring. This combination imparts distinct chemical properties, such as increased lipophilicity and stability, making it a valuable compound for various applications.
属性
分子式 |
C17H10F3NO2 |
|---|---|
分子量 |
317.26 g/mol |
IUPAC 名称 |
2-phenyl-8-(trifluoromethyl)quinoline-4-carboxylic acid |
InChI |
InChI=1S/C17H10F3NO2/c18-17(19,20)13-8-4-7-11-12(16(22)23)9-14(21-15(11)13)10-5-2-1-3-6-10/h1-9H,(H,22,23) |
InChI 键 |
XAFQAVSXMYZKPP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC=C3C(F)(F)F)C(=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


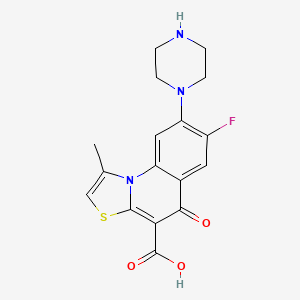
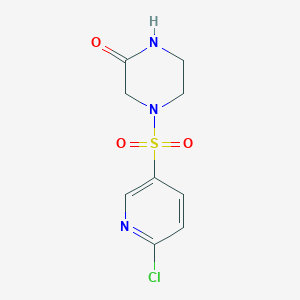
![3-Bromo-7-chlorothieno[3,2-b]pyridine](/img/structure/B8765898.png)
